3,5-Dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine
Description
3,5-Dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine is a pyrazole-derived compound featuring a pyridin-3-ylmethyl substituent at the N1 position and methyl groups at the C3 and C5 positions. Its molecular formula is C11H14N4, with a molecular weight of 202.26 g/mol . The pyridinyl group introduces a heteroaromatic moiety, which may enhance solubility and facilitate hydrogen bonding in biological systems.
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
3,5-dimethyl-1-(pyridin-3-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H14N4/c1-8-11(12)9(2)15(14-8)7-10-4-3-5-13-6-10/h3-6H,7,12H2,1-2H3 |
InChI Key |
UIMFBWZYLVYWGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CN=CC=C2)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine typically involves the reaction of 3,5-dimethylpyrazole with pyridine-3-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or ethanol. The mixture is usually heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Condensation Reactions
The primary amine group at position 4 participates in Schiff base formation with aldehydes or ketones. For example:
-
Reaction with terephthalaldehyde (benzene-1,4-dicarboxaldehyde) in anhydrous methanol yields a bis-imine derivative, N,N′-(1,4-phenylenedimethylidyne)bis-3,5-dimethyl-1H-pyrazol-4-amine (54% yield). This product forms planar, delocalized structures confirmed by X-ray crystallography .
-
Condensation with 3,5-dimethyl-1H-pyrazol-1-yl)methanol and aminothiazole produces N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)thiazol-2-amine, a heterocyclic ligand with antioxidant activity (76% yield) .
Alkylation and Nucleophilic Substitution
The pyridine ring facilitates electrophilic aromatic substitution (EAS) and alkylation :
-
Methylation : Treatment with methyl iodide in acetonitrile under reflux selectively alkylates the pyridine nitrogen, forming N-methyl-3,5-dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine.
-
Cross-coupling : Palladium-catalyzed Suzuki reactions with aryl boronic acids introduce substituents at the pyridine’s para-position (e.g., 4-phenyl-3,5-dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine).
Oxidation and Redox Reactions
The pyrazole ring undergoes oxidative transformations :
-
DPPH scavenging : The compound exhibits antioxidant activity via hydrogen atom transfer (HAT), with IC₅₀ values ranging from 4.67–45.32 μg/mL depending on substituents .
-
Oxidation to carboxylic acids : Treatment with KMnO₄ converts the methyl group at position 3 to a carboxylic acid, yielding 3-carboxy-5-methyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine .
Cycloaddition and Heterocycle Formation
The pyrazole core participates in 1,3-dipolar cycloadditions :
-
Reaction with diazo compounds generates fused pyrazolo[3,4-b]pyridines, a scaffold with biomedical applications (e.g., kinase inhibition) .
-
Knorr-type reactions with β-ketoesters form 4-acylpyrazoles, which are precursors to tricyclic antioxidants .
Formylation and Functionalization
Vilsmeier-Haack formylation introduces aldehyde groups:
-
Reaction with POCl₃/DMF at 90–120°C selectively formylates position 4 of the pyrazole ring, yielding 3,5-dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-4-carbaldehyde. This product is labile under basic conditions, reverting to the parent compound .
Table 1: Key Reaction Pathways and Outcomes
Mechanistic Insights
-
Electron effects : The pyridine ring withdraws electron density, activating the pyrazole’s C4 position for electrophilic attack .
-
Tautomerism : The pyrazole exists in 1H- and 2H-tautomeric forms, influencing regioselectivity in cycloadditions .
-
Steric hindrance : Methyl groups at positions 3 and 5 limit reactivity at adjacent sites, favoring substitutions at C4 .
Scientific Research Applications
3,5-Dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Differences
- Aromatic vs. Aliphatic Substituents : The naphthylmethyl (251.33 g/mol) and pyridinylmethyl (202.26 g/mol) groups are aromatic, but the pyridinyl group introduces a basic nitrogen atom, which can participate in polar interactions. In contrast, aliphatic substituents like isopropyl (153.23 g/mol) reduce molecular complexity and polarity .
- Electron-Withdrawing Groups : The trifluoromethylbenzyl derivative (269.27 g/mol) leverages the CF3 group’s electron-withdrawing nature, which can stabilize charge interactions in target binding pockets .
Physicochemical Properties
- Lipophilicity : Naphthylmethyl and trifluoromethylbenzyl substituents increase lipophilicity (LogP values inferred to be higher), whereas pyridinylmethyl and dimethoxybenzyl groups enhance water solubility due to polar moieties .
- Molecular Weight : The target compound (202.26 g/mol) falls within the ideal range for drug-like molecules (<500 g/mol), unlike bulkier analogs like the naphthylmethyl derivative (251.33 g/mol) .
Biological Activity
Overview
3,5-Dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 3,5-Dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine is , with a molecular weight of 202.26 g/mol. The structure features a pyrazole ring substituted with methyl groups and a pyridine moiety, which is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with pyridine aldehydes. The resulting pyrazole derivatives can be further modified to enhance their biological properties.
Antimicrobial Activity
Research has indicated that compounds related to pyrazole structures exhibit significant antimicrobial properties. For instance, derivatives have shown activity against both Gram-positive and Gram-negative bacteria, suggesting potential as antibacterial agents .
| Compound | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| 3,5-Dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine | Antibacterial | 31.25 | |
| Other Pyrazole Derivatives | Antibacterial | Varies |
Anti-inflammatory Activity
Pyrazole derivatives have been investigated for their anti-inflammatory properties. Some studies have reported that certain compounds can inhibit COX enzymes, which are pivotal in the inflammatory response. This suggests that 3,5-Dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine may also possess similar activities .
Anticancer Potential
The anticancer activity of pyrazole derivatives has been explored in various studies. Notably, some compounds have demonstrated cytotoxic effects against different cancer cell lines, indicating their potential as anticancer agents. The structure-activity relationship (SAR) studies suggest that modifications on the pyrazole ring can enhance potency against specific cancer types .
| Cell Line | Compound Tested | IC50 (µM) | Reference |
|---|---|---|---|
| HT29 (Colon Cancer) | 3,5-Dimethyl Derivative | <10 | |
| Jurkat (Leukemia) | Various Pyrazoles | <5 |
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in treating various conditions:
- Antitumor Activity : A study demonstrated that a derivative of 3,5-Dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine exhibited significant growth inhibition in HT29 cells, with an IC50 value comparable to established chemotherapeutics .
- Anti-inflammatory Effects : In vivo studies showed that certain pyrazole derivatives reduced inflammation markers in animal models of arthritis, suggesting therapeutic potential for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
